3-(3-Chlorophenyl)propiophenone
Description
Historical Trajectories and Evolution of Propiophenone (B1677668) Derivatives Research
The journey of propiophenone and its derivatives in scientific literature is a story of evolving focus. Initially, research centered on the fundamental synthesis and characterization of these aromatic ketones. Propiophenone itself, a simple molecule consisting of a phenyl group attached to a propan-1-one chain, served as a model system for exploring various chemical reactions and their mechanisms. Early methods of preparation included the Friedel–Crafts reaction of propanoyl chloride and benzene (B151609). wikipedia.org Over time, commercial production methods were developed, such as the ketonization of benzoic acid and propionic acid over catalysts at high temperatures. wikipedia.org
As the field of organic chemistry matured, so did the exploration of propiophenone derivatives. Scientists began to systematically introduce various functional groups onto the phenyl ring and the aliphatic side chain, studying how these modifications influenced the compounds' reactivity and physical properties. This led to a deeper understanding of structure-property relationships. In recent decades, research has increasingly shifted towards the potential applications of these derivatives, particularly in medicinal chemistry and materials science. For instance, various propiophenone derivatives have been synthesized and evaluated for their antihyperglycemic and lipid-lowering activities. nih.gov
Academic Significance of the 3-(3-Chlorophenyl)propiophenone Scaffold in Chemical Science
The introduction of a chlorine atom at the meta-position of the phenyl ring in the propiophenone structure, yielding this compound, creates a molecule of significant academic interest. This specific substitution pattern alters the electronic and steric properties of the parent molecule, which in turn influences its reactivity and potential applications.
In the realm of synthetic chemistry, this compound is a valuable intermediate. chemicalbook.com Its chemical structure features a reactive carbonyl group and an adjacent alkyl chain, making it a versatile precursor for the synthesis of more complex molecules. For example, it is a key starting material in the preparation of certain pharmaceutical compounds. chemicalbook.com The synthesis of this compound itself can be achieved through methods such as the chlorination of propiophenone. google.com
The compound is also used as a reagent in various chemical transformations, including vinylation, alkylation, and the dienylation of ketones. echemi.com Furthermore, it plays a role in the preparation of thiazine (B8601807) derivatives that have been investigated for their antibacterial activity. echemi.com
Current Research Frontiers and Emerging Applications in Scholarly Discourse
Current research involving the this compound scaffold is multifaceted, with significant efforts directed towards its application in the synthesis of biologically active compounds. A notable area of investigation is its use as a precursor for compounds with potential therapeutic properties.
One of the most prominent applications of this scaffold is in the synthesis of pharmaceutical agents. It serves as a key intermediate in the production of bupropion, a widely used antidepressant. chemicalbook.com The presence of the 3-chlorophenyl group is a critical structural feature for the pharmacological activity of bupropion. Research continues to explore modifications of this and related scaffolds to develop new chemical entities with potentially improved therapeutic profiles.
Beyond its role in medicinal chemistry, the broader class of propiophenone derivatives is being explored for other applications. For example, their inherent chemical properties make them of interest in the development of new materials and as probes for studying biological processes. The continued investigation of this compound and its analogs is likely to uncover further applications in diverse scientific fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADQEXRPDXILFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350535 | |
| Record name | 3-(3-Chlorophenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58122-03-5 | |
| Record name | 3-(3-Chlorophenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 3 Chlorophenyl Propiophenone and Its Analogs
Established Synthetic Routes and Mechanistic Considerations
Traditional methods for synthesizing 3-(3-Chlorophenyl)propiophenone have been well-documented, providing a solid foundation for its production. These routes are characterized by their reliability and have been refined over time to improve yields and purity.
Grignard Reagent-Mediated Synthesis Pathways
A primary and widely utilized method for the synthesis of this compound involves the Grignard reaction. This organometallic reaction typically employs the addition of an ethyl Grignard reagent to 3-chlorobenzonitrile.
The process begins with the formation of the Grignard reagent, ethylmagnesium bromide, from the reaction of magnesium turnings with ethyl bromide in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemicalbook.comprepchem.com This is followed by the nucleophilic attack of the Grignard reagent on the nitrile carbon of 3-chlorobenzonitrile. The resulting imine intermediate is then hydrolyzed, typically with an acid like hydrochloric acid, to yield the final ketone product, this compound. chemicalbook.comprepchem.com The reaction is sensitive to moisture and requires anhydrous conditions for optimal performance. Yields for this pathway are generally high, with some procedures reporting up to 92.6%. chemicalbook.com
Table 1: Grignard Reagent-Mediated Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Reported Yield |
| Ethyl bromide & Magnesium | 3-Chlorobenzonitrile | Tetrahydrofuran (THF) | Reflux, then hydrolysis with HCl | 92.6% |
| Ethyl bromide & Magnesium | 3-Chlorobenzonitrile | Diethyl ether | Reflux, then hydrolysis with 6N HCl | ~18.2 g from 16.51 g of nitrile |
Data compiled from literature sources. chemicalbook.comprepchem.com
Direct Chlorination of Propiophenone (B1677668): Reaction Conditions and Yield Optimization
Another established route is the direct electrophilic aromatic substitution of propiophenone. This involves the chlorination of the benzene (B151609) ring to introduce the chlorine atom at the meta position.
This reaction is typically carried out using chlorine gas (Cl₂) as the chlorinating agent in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). google.com The reaction is performed in a suitable solvent, such as 1,2-dichloroethane, which is noted for having low corrosivity (B1173158) towards the reaction equipment. google.com The temperature is controlled within a range of 15 °C to 70 °C, and the reaction progress is monitored chromatographically over several hours. google.com Following chlorination, the reaction mixture undergoes low-temperature hydrolysis and subsequent purification steps including washing, layering, and vacuum distillation to obtain the final product. google.com This method has been optimized to achieve high yields, reportedly between 88% and 90%, with a product purity of 99.7% to 99.9%. google.com
Table 2: Direct Chlorination of Propiophenone
| Substrate | Reagent | Catalyst | Solvent | Temperature | Yield | Purity |
| Propiophenone | Chlorine (Cl₂) | Aluminum trichloride (AlCl₃) | 1,2-Dichloroethane | 15-70 °C | 88-90% | 99.7-99.9% |
Data from patent literature. google.com
Asymmetric Reduction Approaches to Chiral Intermediates
The ketone group of this compound can be stereoselectively reduced to form chiral 3-(3-chlorophenyl)propan-1-ol. This chiral alcohol is a valuable intermediate in the synthesis of more complex molecules. Both chemical and biocatalytic methods have been developed for this enantioselective transformation.
Asymmetric reduction using chemical catalysts offers a powerful tool for producing enantiomerically enriched alcohols. For the reduction of this compound, a notable method involves using potassium borohydride (B1222165) as the reducing agent in the presence of a chiral catalyst. google.com
One specific process utilizes levorotatory prolinol as a catalyst in 95% ethanol. google.com The reaction proceeds by adding potassium borohydride in batches to a solution of the ketone and catalyst, followed by a reflux period. This approach is designed to synthesize the dextrorotatory enantiomer of the corresponding alcohol. google.com The Corey-Bakshi-Shibata (CBS) reduction is another well-established and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, often achieving high enantiomeric excess. youtube.comarkat-usa.org This method uses a chiral oxazaborolidine catalyst to control the stereochemical outcome of the borane (B79455) reduction. youtube.comresearchgate.net
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can provide exceptionally high enantioselectivity.
An efficient method for the asymmetric reduction of 3-chloropropiophenone (B135402) to (S)-3-chloro-1-phenylpropanol has been developed using immobilized cells of the yeast Candida utilis. nih.gov In this process, the yeast cells are immobilized in calcium alginate gel beads and preheated to enhance the reaction's enantiomeric excess. nih.gov The reaction can achieve an impressive 99.5% enantiomeric excess (ee) and an 85% yield within 48 hours. nih.gov The use of whole-cell biocatalysts often simplifies the process by containing the necessary enzymes and cofactors, making it a practical approach for producing chiral intermediates. nih.govrsc.org
Table 3: Asymmetric Reduction of 3-Chloropropiophenone
| Method | Catalyst/Biocatalyst | Reducing Agent | Product | Enantiomeric Excess (ee) | Yield |
| Chemical Catalysis | Levorotatory prolinol | Potassium borohydride | Dextrorotatory 3' -chlorophenylpropanol | Not specified | Not specified |
| Biocatalysis | Immobilized Candida utilis | Endogenous | (S)-3-chloro-1-phenylpropanol | 99.5% | 85% |
Data compiled from literature sources. google.comnih.gov
Modern Synthetic Strategies and Innovations
While established routes are robust, modern synthetic chemistry continually seeks to improve efficiency, safety, and scalability. Innovations in this area often focus on new catalytic systems and process technologies like continuous flow synthesis.
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for higher yields in shorter reaction times. A multistep continuous flow process has been successfully developed for the synthesis of 3-methoxypropiophenone, an analog of the target compound, via a Grignard reaction. ncl.res.in This approach utilizes a series of continuously stirred tank reactors (CSTRs) for the generation of the Grignard reagent, its subsequent reaction with a nitrile, and the final workup steps. ncl.res.in This telescopic synthesis achieved a remarkable 84% yield, a significant improvement over the 50% yield from an optimized batch protocol. ncl.res.in The principles of this scalable technology are directly applicable to the synthesis of this compound, representing a significant step forward in its manufacturing process.
Furthermore, novel catalytic systems are being explored. For instance, iridium-catalyzed reduction of o-hydroxyl phenyl enaminones to o-hydroxyl propiophenones demonstrates the potential of advanced transition-metal catalysis. rsc.org While not a direct synthesis of the title compound, such methodologies showcase the ongoing innovation in ketone synthesis that could be adapted for producing this compound and its analogs.
Palladium-Catalyzed Arylation and C-H Functionalization of Aromatic Ketones
Palladium catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, offering versatile pathways for the synthesis of complex aromatic ketones. The direct arylation and C-H functionalization of ketone precursors represent atom-economical and efficient approaches.
One of the cornerstone methodologies is the palladium-catalyzed α-arylation of ketones. This reaction typically involves the cross-coupling of an aryl halide or triflate with a ketone enolate. The choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) often demonstrating high activity. researchgate.netorganic-chemistry.org For instance, palladium complexes supported by ligands like Xantphos have been successfully employed for the α-arylation of ketones with aryl bromides using potassium phosphate (B84403) (K3PO4) as a mild base, which is compatible with base-sensitive functional groups. organic-chemistry.org
The general mechanism for palladium-catalyzed α-arylation of ketones proceeds through a catalytic cycle involving:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).
Transmetalation or Enolate Coordination: The ketone enolate, formed in the presence of a base, coordinates to the palladium(II) center, displacing the halide.
Reductive Elimination: The aryl and enolate groups on the palladium center couple, forming the α-aryl ketone product and regenerating the palladium(0) catalyst. youtube.com
A significant advancement in this area is the direct C-H functionalization of aromatic ketones, which circumvents the need for pre-functionalized starting materials. Palladium(II) catalysts can facilitate the direct coupling of arenes with various partners. msu.edu For example, the palladium-catalyzed carbonylative α-arylation of acetophenones with aryl iodides under a carbon monoxide atmosphere provides a direct route to 1,3-diketones. nih.gov The mechanism of these C-H functionalization reactions can be intricate, often involving a ligand-directed C-H activation step to form a cyclopalladated intermediate. nih.gov This intermediate can then undergo further reaction to introduce the desired functional group.
| Catalyst/Ligand System | Substrates | Base | Key Features |
| Pd(OAc)₂ / Xantphos | Aryl bromides, ketones | K₃PO₄ | Mild base, suitable for base-sensitive groups. organic-chemistry.org |
| (SIPr)Pd(Py)Cl₂ | Aryl halides, alkyl/aryl ketones | Various | High activity under mild conditions, some reactions at room temperature. researchgate.net |
| Pd(OAc)₂ / DTBNpP | Aryl bromides/chlorides, ketones | Various | Efficient for both aryl bromides and chlorides. researchgate.net |
| Pd/P,N-ligands | Aryl chlorides/bromides/iodides/tosylates, acetone | Cs₂CO₃ | High control of reactivity and selectivity for mono-α-arylation. organic-chemistry.org |
Tandem Cross-Dehydrogenative-Coupling Reactions
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. Cross-dehydrogenative coupling (CDC) reactions are a prime example, enabling the formation of a C-C bond by the formal removal of two hydrogen atoms from the two coupling partners. thieme.com
While direct CDC for the synthesis of this compound is not extensively documented, the principles can be applied. A relevant industrial process involves the vapor-phase cross-decarboxylation of benzoic acid and propionic acid over a catalyst at high temperatures to produce propiophenone. google.com This process, while not a direct C-H/C-H coupling, shares the principle of forming a new C-C bond from two different carboxylic acid precursors with the extrusion of carbon dioxide and water. A significant challenge in this specific synthesis is the formation of the isobutyrophenone (B147066) byproduct, which has a boiling point very close to that of propiophenone, making separation difficult. google.com
More broadly, transition metal-catalyzed CDC reactions are being developed for a variety of substrates. For instance, ruthenium complexes have been shown to catalyze the one-pot tandem dehydrogenative cross-coupling of primary and secondary alcohols. nih.gov The proposed mechanism involves the initial dehydrogenation of the alcohols to form aldehydes and ketones, which then undergo a cross-coupling reaction. This highlights the potential for developing CDC methods for the synthesis of propiophenone derivatives from readily available alcohol or aldehyde precursors. The synthesis of 3-sulfenylindole derivatives through an oxidative cross-dehydrogenative coupling reaction between 4-hydroxy-2H-chromene-2-thione and indole (B1671886) further illustrates the versatility of this approach. nih.gov
Multicomponent Reaction Protocols for Complex Propiophenone Derivatives
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. epfl.ch This approach offers high atom economy, convergence, and the ability to rapidly generate molecular diversity, making it highly attractive for the synthesis of complex molecules, including derivatives of propiophenone. nih.govrug.nl
Several classic MCRs can be envisioned for the synthesis of complex propiophenone analogs. For example, the Strecker reaction , the first described MCR, involves the reaction of a ketone (or aldehyde), an amine, and a cyanide source to produce an α-amino nitrile. nih.gov Starting with a substituted propiophenone, this reaction could be used to introduce an amino and a nitrile group at the α-position.
The Ugi four-component reaction (U-4CR) is another versatile MCR that combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov By strategically choosing the four components, a wide array of complex propiophenone derivatives with multiple points of diversity can be synthesized. For instance, using a substituted propiophenone, an amine, a functionalized carboxylic acid, and an isocyanide would lead to highly functionalized products in a single step.
The Bucherer-Bergs reaction provides a route to 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium (B1175870) carbonate. nih.gov Applying this to a propiophenone derivative would yield a spirocyclic hydantoin (B18101) structure fused to the propiophenone core.
The rational design of substrates is key to developing novel MCRs. epfl.ch By incorporating multiple reactive functional groups into the starting materials, complex cascades can be initiated to form intricate molecular architectures.
| Multicomponent Reaction | Reactants | Potential Product from Propiophenone |
| Strecker Reaction | Ketone, Amine, Cyanide | α-Amino Nitrile Derivative |
| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-Amide Derivative |
| Bucherer-Bergs Reaction | Ketone, Potassium Cyanide, Ammonium Carbonate | Spirocyclic Hydantoin |
| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide Derivative |
Flow Chemistry Applications in Continuous-Process Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, has gained significant traction in both academic and industrial settings. youtube.com This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.govnih.gov These features make it particularly well-suited for the synthesis of fine chemicals and active pharmaceutical ingredients, including this compound and its analogs.
The inherent safety of flow reactors, due to the small reaction volumes at any given time, allows for the use of hazardous reagents and the execution of highly exothermic or high-pressure reactions with greater control. youtube.com This could be beneficial for reactions such as Friedel-Crafts acylations, which often use strong Lewis acids and can be highly exothermic.
The optimization of reaction conditions in flow chemistry is often more efficient than in batch processes. Parameters such as temperature, pressure, residence time, and stoichiometry can be rapidly screened to identify the optimal conditions for a given transformation.
Catalytic Systems and Their Influence on Synthesis Efficiency and Selectivity
Lewis Acid Catalysis in Propiophenone Synthesis
Lewis acid catalysis plays a pivotal role in a variety of organic transformations, most notably in Friedel-Crafts reactions. nih.gov In the context of propiophenone synthesis, the Friedel-Crafts acylation of a substituted benzene with propanoyl chloride or propionic anhydride (B1165640) is a classical and widely used method. youtube.comwikipedia.org
The mechanism of Lewis acid catalysis in Friedel-Crafts acylation involves the activation of the acylating agent by the Lewis acid. For example, aluminum chloride (AlCl₃), a common Lewis acid catalyst, coordinates to the carbonyl oxygen of the propanoyl chloride, making the carbonyl carbon more electrophilic and susceptible to attack by the aromatic ring. youtube.com
The efficiency of the Lewis acid catalyst can be influenced by several factors, including its strength, the solvent, and the presence of additives. For instance, rare-earth metal Lewis acids have been shown to be effective catalysts for Friedel-Crafts acylation using carboxylic acids as the acylating agents at high temperatures. capes.gov.br In some palladium-catalyzed C-H functionalization reactions, Lewis acid additives like zinc chloride (ZnCl₂) have been found to play a crucial role in stabilizing transition states and lowering activation barriers. rsc.org
An alternative "umpolung" strategy for the synthesis of α,α-diaryl ketones involves a Lewis acid-promoted Friedel-Crafts alkylation of α-ketophosphates. nih.gov In this approach, the α-carbon of the ketone, which is typically nucleophilic (as an enolate), is rendered electrophilic, allowing for alkylation by an arene.
| Lewis Acid | Reaction Type | Role of Lewis Acid | Reference |
| AlCl₃ | Friedel-Crafts Acylation | Activates acylating agent. | youtube.com |
| BF₃·OEt₂ | Friedel-Crafts Alkylation | Promotes nucleophilic substitution via an acylcarbenium ion. | nih.gov |
| Eu(NTf₂)₃ | Friedel-Crafts Acylation | Catalyzes acylation with carboxylic acids. | capes.gov.br |
| ZnCl₂ | Pd-catalyzed C-H Functionalization | Additive to stabilize transition states. | rsc.org |
Organocatalytic Approaches for Enhanced Selectivity
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis, enabling the preparation of chiral molecules with high enantioselectivity. frontiersin.orgunl.pt While the direct asymmetric synthesis of this compound itself is not a primary focus (as it is not chiral), the principles of organocatalysis are highly relevant for the synthesis of its chiral analogs, which may possess valuable biological activities.
For instance, the organocatalytic asymmetric synthesis of chiral phosphonates has been extensively studied. unl.ptresearchgate.net Chiral thioureas, cinchona alkaloids, and prolinol derivatives have been employed as catalysts in various transformations, such as the hydrophosphonylation of aldehydes and imines, to yield enantiomerically enriched products. These methodologies could be adapted to the synthesis of chiral α-hydroxy or α-amino propiophenone phosphonate (B1237965) derivatives.
Similarly, the organocatalytic asymmetric synthesis of chiral homoallylic amines through the allylation of imines demonstrates the potential for creating stereogenic centers adjacent to the carbonyl group of a propiophenone scaffold. nih.gov Chiral phosphoric acids and other hydrogen-bond donors have proven to be effective catalysts in these transformations.
The key to enhanced selectivity in organocatalysis often lies in the ability of the catalyst to form a well-defined, chiral transition state with the substrate(s). nih.gov This is typically achieved through non-covalent interactions such as hydrogen bonding, iminium ion formation, or enamine activation. By carefully designing the organocatalyst, chemists can control the stereochemical outcome of a reaction with high precision.
Transition Metal-Based Catalysis for Functional Group Transformations
The synthesis of aryl ketones, including this compound, has been significantly advanced by the use of transition metal catalysis. These methods offer powerful alternatives to traditional approaches like Friedel-Crafts acylation, providing milder reaction conditions and broader functional group tolerance. Palladium, nickel, and other transition metals are at the forefront of these transformations.
Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura coupling, for instance, allows for the formation of the crucial carbon-carbon bond between an aryl group and an acyl group. This can be achieved by coupling an appropriate arylboronic acid with an acyl halide or anhydride. organic-chemistry.org Research has demonstrated that palladium acetate-catalyzed coupling of arylboronic acids with acyl chlorides can proceed smoothly at room temperature without the need for phosphine ligands, yielding aryl ketones in high yields. organic-chemistry.org Another approach involves the palladium-catalyzed coupling of triazine esters with arylboronic acids. organic-chemistry.org
A significant functional group transformation is the α-arylation of ketones, which directly forms a bond between the α-carbon of the ketone and an aryl group. Highly active catalysts for this transformation have been developed using a combination of a palladium source, like palladium(II) acetate (B1210297), and bulky, electron-rich phosphine ligands. acs.org
Nickel catalysis has also emerged as a powerful tool. Nickel-catalyzed addition of arylboronic acids to alkyl nitriles provides a viable route to various aryl ketones. organic-chemistry.org Furthermore, innovative dual catalytic systems, such as the combination of nickel and photoredox catalysis, enable the direct functionalization of aldehyde C-H bonds or the formal β-C-H arylation of ketones. nih.govnih.gov These methods allow for the synthesis of highly functionalized ketones from readily available starting materials. nih.gov
The general mechanism for many of these palladium-catalyzed reactions follows a well-established catalytic cycle. youtube.com It typically begins with the reduction of a palladium(II) precursor to the active palladium(0) species. This is followed by an oxidative addition of an aryl halide to the palladium(0) center, a transmetalation step with an organometallic reagent, and finally, a reductive elimination step that forms the desired product and regenerates the palladium(0) catalyst. youtube.com
Below is a table summarizing various transition metal-catalyzed methods applicable to the synthesis of aryl ketones like this compound.
| Catalytic System | Reactants | Transformation Type | Key Advantages |
| Palladium(II) acetate / Phosphine Ligand | Aryl Halide + Ketone Enolate | α-Arylation | High selectivity, applicable to a variety of ketones and aryl halides. acs.org |
| Palladium(0) / Phosphine Ligand | Arylboronic Acid + Acyl Chloride | Suzuki-Miyaura Coupling | High yields, excellent functional group tolerance. organic-chemistry.org |
| Nickel(II) Chloride / Ligand | Arylboronic Acid + Alkyl Nitrile | Addition/Hydrolysis | Mild and efficient for a broad range of substrates. organic-chemistry.org |
| Nickel / Photoredox Catalyst | Aromatic Acid + Aryl Bromide | Cross-Electrophile Coupling | Direct synthesis from carboxylic acids, avoids pre-activated intermediates. nih.gov |
Implementation of Green Chemistry Principles in the Synthesis of the Chemical Compound
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries. jocpr.com
A primary focus has been on creating "greener" alternatives to the classical Friedel-Crafts acylation, a common method for synthesizing aryl ketones. Traditional Friedel-Crafts reactions often use more than stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of corrosive and hazardous waste upon aqueous workup. rsc.org
One advanced green methodology involves the use of methanesulfonic anhydride, which promotes the Friedel-Crafts acylation without the need for metallic or halogenated components, leading to minimal waste. nih.govorganic-chemistry.orgacs.org Another innovative approach utilizes deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl2]3), which can act as both the catalyst and a recyclable, green solvent. rsc.org These methods often benefit from microwave irradiation to shorten reaction times and improve yields. rsc.org
Atom Economy is a critical metric for evaluating the greenness of a synthesis. It measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com A comparison between a traditional and a greener synthesis highlights the potential for improvement. For example, the atom economy of a classical Wittig reaction can be poor, whereas rearrangement reactions, like the Beckmann rearrangement, can be highly atom-economical. nih.gov Addition reactions, such as the Diels-Alder reaction, can achieve 100% atom economy. jocpr.com
The principle of using catalytic reagents over stoichiometric ones is central to green chemistry and directly connects to the transition metal-based methods discussed previously. jocpr.com Catalytic processes reduce waste by requiring only small amounts of the catalyst, which can often be recycled and reused. researchgate.net
Solvent-free synthesis is another key green chemistry strategy. researchgate.netias.ac.in Reactions can be carried out by grinding reactants together, sometimes with microwave assistance, which eliminates the need for volatile organic solvents (VOCs), reduces pollution, and simplifies work-up procedures. researchgate.netias.ac.in For instance, the synthesis of β-enamino ketones has been achieved under solvent-free conditions using a recyclable iron(III) triflate catalyst. researchgate.net
The following table provides a comparative overview of traditional versus greener synthetic approaches relevant to the synthesis of this compound.
| Green Chemistry Principle | Traditional Method (e.g., Friedel-Crafts) | Greener Alternative | Environmental Benefit |
| Catalysis | Stoichiometric AlCl₃ | Catalytic methanesulfonic anhydride or recyclable deep eutectic solvents. rsc.orgnih.gov | Drastic reduction in catalyst-related waste. |
| Atom Economy | Lower, due to stoichiometric inorganic reagents. | Higher, especially in catalytic and rearrangement reactions. nih.gov | Maximizes incorporation of reactant atoms into the final product, minimizing waste. primescholars.com |
| Solvents | Often uses volatile and hazardous solvents (e.g., 1,2-dichloroethane). google.com | Solvent-free conditions or use of green solvents like deep eutectic solvents or water. rsc.orgresearchgate.net | Reduces pollution, health risks, and resource depletion. |
| Hazardous Waste | Generates large volumes of acidic aqueous waste. rsc.org | Minimal waste, often biodegradable or recyclable. organic-chemistry.org | Prevents environmental contamination and simplifies waste management. |
By adopting these advanced catalytic and green chemistry methodologies, the synthesis of this compound and its analogs can be performed with greater efficiency, safety, and environmental stewardship.
Elucidating Reaction Mechanisms and Advanced Chemical Transformations of 3 3 Chlorophenyl Propiophenone
Mechanistic Investigations of Core Reactivity
The reactivity of 3-(3-Chlorophenyl)propiophenone is primarily centered around its ketone carbonyl group, the chlorine substituent on the phenyl ring, and the propiophenone (B1677668) backbone itself. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing synthetic pathways.
Ketone Carbonyl Reactivity: Nucleophilic Addition and Reduction Mechanisms
The carbonyl group is a key functional group that dictates much of the reactivity of this compound. The carbon atom of the carbonyl is electrophilic and susceptible to attack by nucleophiles.
Nucleophilic addition is a fundamental reaction of ketones. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This process changes the hybridization of the carbonyl carbon from sp² to sp³. unive.it For this compound, the electron-withdrawing nature of the 3-chlorophenyl group can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic addition compared to unsubstituted propiophenone.
The reduction of the ketone functionality to a secondary alcohol is a common transformation. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgharvard.edu The mechanism of these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org
The general mechanism for the reduction of a ketone with a hydride reagent is as follows:
Nucleophilic attack: The hydride ion from the reducing agent attacks the electrophilic carbonyl carbon. libretexts.org
Alkoxide formation: This attack breaks the π-bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is then protonated by a protic solvent (like methanol (B129727) or water) in a workup step to yield the final alcohol product. libretexts.org
Both NaBH₄ and LiAlH₄ are effective in reducing ketones. However, LiAlH₄ is a much stronger reducing agent and can also reduce other functional groups like carboxylic acids and esters, whereas NaBH₄ is more selective for aldehydes and ketones. youtube.comyoutube.com The choice of reducing agent can, therefore, be critical in complex molecules containing multiple functional groups. The reduction of an unsymmetrical ketone like this compound results in the formation of a chiral center, leading to a racemic mixture of enantiomers if the reaction is not performed under asymmetric conditions. chemistrysteps.com
Halogen Reactivity: Dehalogenation Pathways and Substitution Kinetics
The chlorine atom on the phenyl ring of this compound can undergo several types of reactions, most notably dehalogenation and nucleophilic aromatic substitution.
Dehalogenation is the removal of the halogen atom. One common method is catalytic hydrodehalogenation, which involves the use of a catalyst (like platinum on carbon, Pt/C) and a hydrogen source. Studies on similar halogenated aryl ketones have shown that the reaction conditions, particularly pH, can significantly influence the chemoselectivity of the reaction. unive.it For instance, in the presence of a phase-transfer catalyst, the hydrodehalogenation of a haloaromatic ketone can be selectively directed towards either the dehalogenated ketone or the dehalogenated alcohol by adjusting the concentration of the base (e.g., KOH). unive.it At lower base concentrations, dehalogenation of the aromatic ring is favored, while at higher concentrations, both dehalogenation and reduction of the ketone can occur. unive.it
Nucleophilic Aromatic Substitution (SNA_r) of the chlorine atom is another potential transformation. However, SNAr reactions typically require the aromatic ring to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the propiophenone group is a meta-director and only moderately deactivating, making direct nucleophilic substitution on the chlorine atom challenging under standard conditions. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com For SNAr to occur with less activated substrates, very strong nucleophiles or harsh reaction conditions are often necessary. The kinetics of such reactions can be complex and may even involve a concerted mechanism rather than a stepwise one. nih.gov
Oxidative Cleavage Reactions of the Propiophenone Backbone
The carbon-carbon bonds of the propiophenone backbone can be cleaved under oxidative conditions. Oxidative cleavage reactions break C-C bonds to form smaller molecules, often with oxygen-containing functional groups like carboxylic acids or aldehydes. masterorganicchemistry.com
Another approach to cleaving carbon-carbon bonds is through ozonolysis, although this is more commonly applied to alkenes and alkynes. numberanalytics.com However, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can cleave the C-C bond adjacent to the carbonyl group.
Derivatization Strategies and Functional Group Interconversions
The versatile structure of this compound allows for a range of derivatization strategies to introduce new functional groups and create more complex molecules.
Alpha-Bromination and Electrophilic Substitution Mechanisms
The carbon atom alpha to the carbonyl group (the α-carbon) is acidic and can be functionalized through enolate chemistry. A common reaction is α-halogenation, particularly bromination.
The α-bromination of ketones like this compound can be achieved using bromine (Br₂) in an acidic solution or with reagents like N-bromosuccinimide (NBS). nih.govgoogle.com The reaction proceeds through an enol or enolate intermediate. Under acidic conditions, the mechanism involves the following steps:
Enol formation: The ketone is protonated at the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol tautomer.
Electrophilic attack: The electron-rich double bond of the enol attacks a molecule of bromine, adding a bromine atom to the α-carbon.
Deprotonation: A base (often the solvent or the bromide ion) removes the proton from the carbonyl oxygen to regenerate the carbonyl group, yielding the α-bromo ketone.
The presence of the electron-withdrawing chlorophenyl group can influence the rate of enolization and subsequent bromination. Studies on the α-bromination of acetophenone (B1666503) derivatives have shown that the reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve high yields and minimize the formation of by-products. researchgate.net
| Brominating Agent | Catalyst/Conditions | Product | Reference |
| N-Bromosuccinimide (NBS) | Alumina (acidic) | α-bromo ketone | libretexts.org |
| Bromine (Br₂) | Acetic Acid | α-bromo ketone | nih.gov |
| HBr/H₂O₂ | - | α-bromo ketone | google.com |
This table presents various reagents and conditions for the alpha-bromination of ketones.
Amine Substitution Reactions for Nitrogen-Containing Derivatives
The α-bromo derivative of this compound is a valuable intermediate for the synthesis of nitrogen-containing compounds through nucleophilic substitution reactions. The bromine atom at the α-position is a good leaving group and is readily displaced by nucleophiles such as amines.
The reaction of an α-bromo ketone with a primary or secondary amine typically proceeds via an S_N2 mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic α-carbon, displacing the bromide ion. chemguide.co.uk This initial reaction forms an ammonium (B1175870) salt, which is then deprotonated by another molecule of the amine or a different base to yield the final α-amino ketone.
However, the alkylation of amines can be complicated by multiple substitutions, as the product amine can also act as a nucleophile and react further with the α-bromo ketone. masterorganicchemistry.com To achieve mono-alkylation, it is often necessary to use a large excess of the starting amine.
Vinylation, Alkylation, and Dienylation Reactions of Ketones
The α-carbon to the carbonyl group in ketones like this compound is acidic and can be deprotonated to form a nucleophilic enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions, including vinylation, alkylation, and dienylation. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures.
Alkylation Reactions: The alkylation of ketone enolates is a classic and widely used method for the formation of C-C bonds. rsc.org The enolate of this compound, generated by a suitable base, can react with various alkylating agents. The choice of base and reaction conditions can influence the regioselectivity of the reaction if there are multiple acidic α-protons. However, in the case of this compound, the α-protons on the ethyl group are the most acidic and would be preferentially abstracted.
A study on the synthesis of propiophenone derivatives as antidiabetic agents involved the alkylation of a propiophenone core, demonstrating the feasibility of such reactions on this class of compounds. nih.gov While the specific alkylating agents and conditions for this compound are not detailed, it is expected to react readily with primary and secondary alkyl halides in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to yield α-alkylated products.
Dienylation Reactions: The introduction of a dienyl group at the α-position of a ketone is a less common but valuable transformation for the synthesis of complex polyunsaturated systems. There is a lack of specific literature on the dienylation of this compound. However, the synthesis of 1,3-diphenyl-2-propen-1-one derivatives (chalcones) through Claisen-Schmidt condensation of acetophenones and benzaldehydes is a well-established route to a class of dienyl ketones. researchgate.netnih.gov While this is not a direct dienylation of a pre-formed enolate, it highlights a synthetic strategy to access related structures. It is plausible that a palladium-catalyzed cross-coupling reaction between the enolate of this compound and a suitable dienyl electrophile could be developed, analogous to the vinylation reactions.
Supramolecular Interactions and Complex Formation Studies
The non-covalent interactions of this compound with other molecules and surfaces are crucial for understanding its behavior in various environments, from biological systems to material science applications. These interactions are governed by forces such as hydrogen bonding, van der Waals forces, and π-π stacking.
Interactions with Biological Macromolecules and Ligand Binding
The binding of small molecules to biological macromolecules like proteins is a key aspect of pharmacology and toxicology. Bovine Serum Albumin (BSA) is often used as a model protein for such studies due to its structural similarity to human serum albumin. biointerfaceresearch.com
While no direct studies on the binding of this compound to BSA were found, research on the interaction of other chlorophenyl-containing compounds and ketones with BSA provides valuable insights. For example, studies on the binding of chlorophenoxyacetic acids to BSA have shown that the affinity increases with the number of chlorine substituents. nih.gov This suggests that the chloro-substituent in this compound could enhance its binding to albumin through hydrophobic and halogen bonding interactions. Furthermore, a study on the binding of chloramphenicol (B1208) to BSA indicated a combined static and dynamic quenching mechanism, with a binding distance of 3.02 nm. nih.gov
The binding of various drugs to BSA has been extensively studied, revealing the presence of specific binding sites. biointerfaceresearch.com It is likely that this compound, with its aromatic and ketone functionalities, would also bind to BSA, potentially in one of the hydrophobic pockets of the protein. Spectroscopic techniques such as fluorescence and UV-Vis spectroscopy would be instrumental in characterizing the binding constant, stoichiometry, and the nature of the interaction.
Surface Adsorption Phenomena and Spectroscopic Characterization of Complexes
The adsorption of organic molecules onto solid surfaces is a fundamental process in catalysis, separation science, and environmental chemistry. The interaction of ketones with various surfaces has been a subject of study. For instance, the adsorption of aromatic ketones on silica (B1680970) surfaces has been investigated using infrared spectroscopy, revealing that the interaction primarily occurs through hydrogen bonding between the surface silanol (B1196071) groups and the carbonyl group of the ketone. acs.org
In the context of metal oxide surfaces, which are relevant in catalysis, the adsorption of CO2 on rutile metallic oxides has been modeled, showing that the interaction strength depends on the metal cation. mdpi.com While not directly involving an aromatic ketone, this study highlights the importance of the surface composition in determining adsorption characteristics. It can be extrapolated that the adsorption of this compound on a metal oxide surface would involve interactions with both the carbonyl group and the aromatic ring, potentially influenced by the chloro-substituent.
The formation of inclusion complexes with host molecules like cyclodextrins is another important aspect of supramolecular chemistry. nih.govnih.gov Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar guest molecules in aqueous solutions. While no specific studies on the complexation of this compound with cyclodextrins were found, it is highly probable that it would form an inclusion complex, with the chlorophenyl group residing within the hydrophobic cavity. Spectroscopic methods such as NMR and UV-Vis spectroscopy would be crucial for confirming the formation of such a complex and determining its stoichiometry and binding constant.
Computational and Theoretical Chemistry of 3 3 Chlorophenyl Propiophenone
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical investigations provide a microscopic view of the electronic characteristics of a molecule. For 3-(3-Chlorophenyl)propiophenone, these studies are crucial for understanding its stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on analogous compounds, such as acetophenone (B1666503) with a chlorine substituent at the meta position, have been performed using the B3LYP functional with a 6-31+G(d,p) basis set. asianpubs.orgasianpubs.org These studies provide a strong foundation for inferring the properties of this compound.
The presence of a chlorine atom at the meta position on the phenyl ring is known to influence the electronic properties and stability of the molecule. asianpubs.org As an electron-withdrawing group, the chlorine atom at the meta position enhances the stability of the aromatic ring. asianpubs.org This effect is attributed to the inductive electron withdrawal by the halogen atom. The energetic properties and relative aromaticity of acetophenone derivatives with various substituents at the meta position have been investigated, and it was found that electron-withdrawing groups generally lead to greater stability. asianpubs.orgasianpubs.org
| Property | Influence of meta-Chloro Group | Reference |
| Stability | Enhanced due to inductive electron withdrawal | asianpubs.org |
| Aromaticity | Influenced by the electron-withdrawing nature of chlorine | asianpubs.orgasianpubs.org |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.
| Orbital/Parameter | Significance | Predicted Influence of meta-Chloro Group | Reference |
| HOMO | Electron-donating ability | Energy is lowered | asianpubs.org |
| LUMO | Electron-accepting ability | Energy is lowered | asianpubs.org |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | Influences reactivity | asianpubs.org |
| Electrophilicity (ω) | Tendency to accept electrons | Increased compared to unsubstituted propiophenone (B1677668) | asianpubs.orgasianpubs.org |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for identifying sites that are prone to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and susceptible to nucleophilic attack.
For a molecule like this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic attack. The hydrogen atoms of the phenyl ring and the aliphatic chain would exhibit positive potential. The presence of the electronegative chlorine atom would also influence the charge distribution on the phenyl ring, creating a more positive potential in its vicinity.
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of this compound is primarily due to the rotation around the single bonds of the propiophenone side chain. Specifically, rotation around the C-C bond connecting the carbonyl group to the phenyl ring and the C-C bond within the ethyl group allows the molecule to adopt various conformations.
A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation. This process generates a potential energy surface (PES) map, which illustrates the energy landscape of the molecule. The minima on the PES correspond to stable conformers, while the maxima represent transition states between these conformers. Such an analysis would typically be performed using computational methods like DFT to identify the most stable (lowest energy) conformation of the molecule, which is crucial for understanding its interactions and reactivity. While specific studies on this compound are not available, the general methodology would be to perform a relaxed scan of the key dihedral angles to locate the global minimum energy structure.
Spectroscopic Property Prediction and Theoretical Validation
Computational methods can be used to predict spectroscopic properties, such as vibrational frequencies, which can then be compared with experimental data for validation.
Vibrational Spectroscopy Calculations (FT-IR) and Spectral Assignment
Theoretical calculations of the vibrational spectrum (FT-IR) of this compound can be performed using DFT. These calculations provide the harmonic vibrational frequencies and their corresponding intensities. A detailed assignment of the calculated vibrational modes can then be made by analyzing the motion of the atoms for each frequency.
In studies of similar molecules, such as bromo-substituted acetophenones, a good agreement has been found between the theoretically calculated and experimentally observed vibrational frequencies. researchgate.net For this compound, the FT-IR spectrum would be characterized by several key vibrational modes:
C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.
C-Cl Stretch: A band in the lower frequency region, typically around 600-800 cm⁻¹, would be assigned to the C-Cl stretching vibration.
Aromatic C-H Stretch: These vibrations would appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: These would be observed in the range of 2850-3000 cm⁻¹.
Aromatic C=C Bending: Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the vibrations of the phenyl ring.
A complete vibrational assignment, aided by theoretical calculations, allows for a comprehensive understanding of the molecule's vibrational properties. researchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch | 1680 - 1700 | Strong |
| Aromatic C=C Bending | 1400 - 1600 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Medium |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Correlation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. nih.gov Computational chemistry offers powerful tools to predict NMR chemical shifts, which can aid in the assignment of complex experimental spectra and confirm structural assignments. nih.gov
The prediction of NMR chemical shifts for compounds like this compound is typically accomplished using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This process involves first optimizing the molecule's three-dimensional geometry at a chosen level of theory and basis set. Following optimization, the GIAO-DFT calculation is performed to determine the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Recent advancements have seen the integration of 3D graph neural networks (GNNs) with DFT calculations to enhance the accuracy of chemical shift predictions for organic molecules. nih.gov While specific computational studies detailing the predicted NMR shifts for this compound are not widely published, the methodology is well-established. A hypothetical analysis would involve correlating the computationally predicted shifts with experimentally obtained spectra. Discrepancies between the predicted and experimental values can often be attributed to factors like solvent effects, conformational averaging, and intermolecular interactions present in the experimental sample but not fully accounted for in the gas-phase theoretical model. researchgate.net
Table 1: Illustrative Data for Predicted vs. Experimental ¹H NMR Chemical Shifts This table presents a hypothetical comparison to illustrate the data format. Actual values for this compound would require a dedicated computational study.
| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| H-2', H-6' | 7.90 - 8.10 | 7.95 | +/- 0.1 |
| H-4', H-5' | 7.40 - 7.60 | 7.50 | +/- 0.1 |
| -CH₂- | 2.90 - 3.10 | 2.98 | +/- 0.08 |
Advanced Computational Methodologies in Compound Research
Beyond NMR predictions, a suite of advanced computational methods can be employed to investigate the electronic properties and potential applications of this compound.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the electronic excited states of molecules. nih.gov It allows for the calculation of properties such as vertical excitation energies, oscillator strengths (which relate to the intensity of electronic transitions), and the nature of the orbitals involved in these transitions (e.g., n→π* or π→π*). researchgate.net This information is crucial for understanding a molecule's photophysical behavior, including its UV-Vis absorption spectrum. researchgate.net
For a molecule like this compound, TD-DFT calculations could identify the low-lying singlet and triplet excited states. In studies of similar aromatic ketones, the lowest energy transitions are often found to be of n→π* character, involving the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital of the aromatic system. The calculations can also help assign the bands observed in an experimental UV-Vis spectrum. nih.gov
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular bonding, and stabilizing interactions within a molecule. uantwerpen.bemalayajournal.org It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. inorgchemres.org
A key aspect of NBO analysis is the examination of "hyperconjugative" or "delocalization" interactions, which are quantified by the second-order perturbation theory energy, E(2). uantwerpen.be This value represents the stabilization energy resulting from the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, NBO analysis could reveal:
Charge Distribution: The natural charges on each atom, indicating the polarity of bonds like the C=O carbonyl group and the C-Cl bond. inorgchemres.org
Nonlinear optical (NLO) materials, which alter the properties of light passing through them, are of great interest for applications in optoelectronics and photonics. ripublication.com Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). researchgate.netdtic.mil
The first hyperpolarizability (β) is particularly important as it is a measure of a molecule's potential for second-harmonic generation (SHG), a process where light of a certain frequency is converted to light of double that frequency. ripublication.com Molecules with large β values are promising NLO candidates. These calculations are typically performed using DFT methods, often with specialized long-range corrected functionals like CAM-B3LYP, which provide more accurate results for NLO properties. researchgate.net
Studies on similar chalcone (B49325) structures, which also contain an aromatic ketone framework, have shown that intramolecular charge transfer from donor groups to acceptor groups across a π-conjugated system can lead to large hyperpolarizability values. uantwerpen.be For this compound, the presence of the electron-withdrawing chloro-substituted phenyl ring and the carbonyl group could give rise to NLO properties, the magnitude of which could be precisely quantified through these calculations.
Table 2: Components of First Hyperpolarizability (β) This table explains the components calculated in a typical NLO study.
| Component | Description |
|---|---|
| β_x, β_y, β_z | Components of the first hyperpolarizability vector along the x, y, and z axes. |
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a larger molecule like a protein (a receptor). ijper.orgnih.gov This method is fundamental in drug discovery and medicinal chemistry for screening virtual libraries of compounds against a biological target. mdpi.com
While specific molecular docking studies featuring this compound are not prominent in the literature, the methodology can be described. The process involves:
Obtaining the 3D structures of the ligand (this compound) and the target protein receptor (e.g., an enzyme or cell surface receptor).
Using a docking program (like AutoDock) to systematically sample different positions and conformations of the ligand within the receptor's binding site. nih.gov
Scoring the different poses based on a scoring function, which estimates the binding free energy. The resulting "docking score" (often in kcal/mol) indicates the predicted binding affinity, with more negative values suggesting stronger binding. nih.gov
Docking studies on compounds with similar substructures, such as those containing chlorophenyl groups, have been used to predict interactions with targets like cyclooxygenase (COX) enzymes or various proteases. nih.goviglobaljournal.com The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com
Medicinal Chemistry Research and Mechanistic Biological Activities of 3 3 Chlorophenyl Propiophenone Derivatives
Mechanism-Based Enzyme Inhibition Studies
The unique structural features of 3-(3-chlorophenyl)propiophenone derivatives have prompted investigations into their ability to inhibit various enzymes through mechanism-based interactions. These studies are crucial for understanding their therapeutic potential and for the rational design of more potent and selective inhibitors.
Monoamine Transporter Inhibition: Dopamine (B1211576), Norepinephrine (B1679862), and Serotonin (B10506) Reuptake Mechanisms
Derivatives of the this compound scaffold have been explored for their ability to modulate the activity of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain. These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are key targets for the treatment of various neurological and psychiatric disorders.
Research into structurally related compounds, such as chlorophenylpiperazine (B10847632) analogues, has revealed high affinity for these transporters. For instance, studies have shown that specific substitutions on the phenylpiperazine ring can lead to potent and selective inhibition of DAT, NET, or SERT. While direct research on this compound derivatives is limited, the presence of the chlorophenyl moiety is a key feature in many active monoamine reuptake inhibitors. For example, 1-(3-chlorophenyl)-4-phenethylpiperazine has demonstrated high affinity for the dopamine transporter. biomolther.org The propiophenone (B1677668) backbone provides a versatile scaffold for synthesizing a library of compounds to probe the structure-activity relationships (SAR) governing transporter inhibition. The length and composition of the linker between the chlorophenyl ring and another aromatic moiety have been shown to be critical for selectivity towards a specific transporter. nih.gov
Triple reuptake inhibitors (TRIs), which simultaneously block DAT, NET, and SERT, are of particular interest as they may offer a broader spectrum of antidepressant activity. drugbank.com The this compound scaffold is a promising starting point for the design of novel TRIs.
Table 1: Monoamine Transporter Inhibition Data for Structurally Related Compounds
| Compound | Target | IC50 (nM) | Reference |
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 | smolecule.com |
| 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter | High Affinity | biomolther.org |
| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- smolecule.comnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one | 5-HT1A Receptor | High Affinity | researchgate.net |
Note: Data presented is for structurally related compounds due to limited direct studies on this compound derivatives.
Protease and Hydrolase Enzyme Inhibition Profiles (e.g., Cruzain, Cytochrome P450 Enzymes)
The potential of this compound derivatives as inhibitors of proteases and hydrolases has been an area of exploratory research. These enzymes are implicated in a wide range of diseases, making them attractive therapeutic targets.
Cruzain Inhibition: Cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease, is a validated drug target. Research on thiosemicarbazone derivatives of propiophenone has shown that compounds with a 3-chlorophenyl substituent can exhibit inhibitory activity against cruzain. nih.gov Although no direct correlation was found between enzyme inhibition and trypanocidal activity in all cases, these findings suggest that the this compound scaffold could be a starting point for the development of novel anti-Chagas agents. nih.gov The mechanism of inhibition often involves the interaction of the inhibitor with the catalytic cysteine residue in the active site of the enzyme. nih.gov
Cytochrome P450 Inhibition: Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions. While specific studies on the inhibition of CYP enzymes by this compound derivatives are not extensively documented, the lipophilic nature and aromatic rings present in this scaffold suggest a potential for interaction with the active sites of various CYP isoforms. nih.gov The 3-chloro substitution, in particular, may influence the binding affinity and inhibitory potency towards specific CYP enzymes. Further investigation is required to characterize the CYP inhibition profile of this class of compounds to assess their potential for metabolic drug interactions.
Kinase Inhibition and Cellular Signaling Pathway Modulation
Kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major focus of drug discovery.
Chalcones, which are structurally related to propiophenones, have been investigated as kinase inhibitors. ed.ac.uk The presence of a 3-chlorophenyl group in a chalcone (B49325) derivative has been associated with cytotoxic activities against cancer cell lines. ed.ac.uk While direct evidence for kinase inhibition by this compound derivatives is limited, their structural similarity to known kinase inhibitors suggests they could be promising candidates for development. For instance, some chalcone derivatives have shown inhibitory activity against serine/threonine kinases. ed.ac.ukdrugbank.com
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. nih.gov Small molecule inhibitors of PI3K are therefore of great interest as potential anticancer agents. The this compound scaffold could potentially be adapted to target the ATP-binding site of PI3K isoforms. The development of isoform-selective PI3K inhibitors is an active area of research to minimize off-target effects. nih.govnih.gov
Receptor Binding and Ligand-Target Interactions
The interaction of this compound derivatives with various receptor systems has been a key area of research, particularly focusing on their potential to modulate serotonergic and other neurotransmitter pathways.
Serotonin Receptor Ligand Research and Subtype Selectivity
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G protein-coupled receptors and ligand-gated ion channels that mediate a wide array of physiological and behavioral processes. Derivatives containing the 3-chlorophenylpiperazine moiety, which is structurally related to the propiophenone scaffold, have been extensively studied as ligands for various 5-HT receptor subtypes.
For example, trazodone (B27368) analogues containing a 3-chlorophenylpiperazine group have been synthesized and shown to possess high affinity for the 5-HT1A receptor. researchgate.net The length of the alkyl chain connecting the piperazine (B1678402) ring to the rest of the molecule is a critical determinant of affinity and selectivity for different 5-HT receptor subtypes. researchgate.net Some of these derivatives have also shown dual affinity for both 5-HT1A and 5-HT7 receptors, which could offer a unique therapeutic profile for the treatment of depression and other mood disorders. researchgate.net The development of subtype-selective 5-HT receptor ligands is a major goal in medicinal chemistry to achieve targeted therapeutic effects with fewer side effects. wa.govacs.org
Table 2: Serotonin Receptor Binding Data for Structurally Related Compounds
| Compound | Target | Ki (nM) | Reference |
| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- smolecule.comnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one | 5-HT1A | High Affinity | researchgate.net |
| 2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)- smolecule.comnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one | 5-HT1A/5-HT7 | Dual Affinity | researchgate.net |
Note: Data presented is for structurally related compounds due to limited direct studies on this compound derivatives.
Exploration of Other Receptor System Modulations
Beyond the serotonergic system, the this compound scaffold and its derivatives have been investigated for their interactions with other receptor systems, notably the dopamine receptors.
Dopamine D4 Receptor Ligands: The dopamine D4 receptor is a G protein-coupled receptor primarily expressed in the prefrontal cortex and has been implicated in various cognitive and neuropsychiatric disorders. Research has identified that compounds incorporating a 4-(4-chlorophenyl)piperazin-1-yl)methyl moiety attached to a heterocyclic core, such as 1H-pyrrolo[2,3-b]pyridine, exhibit high affinity and selectivity for the human dopamine D4 receptor. nih.gov One such compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, displayed an exceptionally high affinity for the D4 receptor with an IC50 value of 0.057 nM and over 10,000-fold selectivity against the D2 receptor. smolecule.com These findings highlight the potential of the chlorophenylpiperazine pharmacophore, which can be considered a derivative of the this compound concept, in the design of highly selective ligands for specific dopamine receptor subtypes.
Investigation of In Vitro Pharmacological Effects and Cellular Mechanisms
The exploration of chalcone derivatives in medicinal chemistry has revealed a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.netnih.govnih.gov These activities are often attributed to the unique chemical architecture of the chalcone scaffold, which can be readily modified to optimize potency and selectivity. mdpi.com
Chalcone derivatives are recognized for their potential as antimicrobial agents against a range of pathogens. researchgate.net The antimicrobial efficacy of these compounds is often linked to their interaction with microbial cell membranes and the inhibition of key metabolic pathways. nih.gov
Research on various substituted chalcones has demonstrated their activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of chalcone derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Bacillus subtilis, showing promising minimum inhibitory concentrations (MIC). nih.gov The mechanism of action for some chalcones is thought to involve the disruption of the bacterial cell membrane, leading to the leakage of cellular contents and ultimately cell death. nih.govnih.gov
Furthermore, certain chalcone-triazole hybrids have been shown to potentiate the activity of conventional antibiotics against resistant bacterial strains. mdpi.com This suggests a potential role for these compounds in combating antibiotic resistance, possibly by inhibiting efflux pumps or disrupting biofilm formation. mdpi.com
Table 1: Antimicrobial Activity of Selected Chalcone Derivatives
| Compound Type | Target Organism | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|---|
| Substituted Chalcones | Staphylococcus aureus, Bacillus subtilis | Active with MICs between 0.4 and 0.6 mg/mL. | Cell membrane disruption. | nih.gov |
| Chalcone-Triazole Hybrids | Escherichia coli, Enterococcus faecalis | Potentiation of antibiotic activity. | Efflux pump inhibition. | mdpi.com |
The anticancer properties of chalcones have been extensively investigated, with numerous studies highlighting their ability to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines. nih.govnih.gov The presence of a chloro substituent on the phenyl ring can significantly influence the cytotoxic potential of these molecules.
Studies on diarylpentanoids, which are analogues of chalcones, have shown that the presence of a 4-chlorophenyl group can contribute to the selectivity of the compounds for cancer cells over normal cells. nih.gov Chalcone derivatives have been reported to exert their anticancer effects through multiple mechanisms, including the induction of cell cycle arrest, typically at the G2/M phase, and the initiation of apoptosis through both intrinsic and extrinsic pathways. nih.gov
One of the key molecular targets for some chalcone derivatives is the p53 tumor suppressor pathway. nih.gov By disrupting the interaction between p53 and its negative regulator, MDM2, these compounds can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis. nih.gov Furthermore, some chalcones have been shown to inhibit tubulin polymerization, a critical process for cell division, thereby leading to mitotic arrest and cell death. mdpi.com
Table 2: Anticancer Activity of Selected Chalcone Analogues
| Compound Type | Cancer Cell Line | IC50/GI50 | Cellular Mechanism | Reference |
|---|---|---|---|---|
| Diarylpentanoid with 4-chlorophenyl group | HCT116 (Colon Cancer) | Selective for cancer cells | Inhibition of p53-MDM2 interaction | nih.gov |
| Chalcone-Coumarin Hybrids | Various cancer cells | Varies | Induction of ROS and mitochondrial apoptosis | nih.gov |
Chalcones and their derivatives have demonstrated significant anti-inflammatory and antioxidant properties in various cellular models. nih.govnih.gov The anti-inflammatory effects are often mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways. nih.govnih.gov
In lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, certain chalcone analogues have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov This inhibition is often associated with the suppression of inducible nitric oxide synthase (iNOS) expression. nih.gov Furthermore, these compounds can reduce the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov
Structure-Activity Relationship (SAR) Studies and Rational Ligand Design
The development of potent and selective therapeutic agents based on the chalcone scaffold relies heavily on understanding the relationship between chemical structure and biological activity. SAR studies provide crucial insights into the key structural features required for a desired pharmacological effect, guiding the rational design of new and improved derivatives. mdpi.comnih.gov
SAR studies on chalcone derivatives have highlighted the importance of the substitution pattern on both aromatic rings (A and B rings) for their biological activity. nih.govumn.edu For instance, in the context of anticancer activity, the presence and position of electron-withdrawing or electron-donating groups can significantly impact cytotoxicity and selectivity. nih.gov
For antimicrobial activity, the substitution pattern on the phenyl rings has been shown to be critical. For example, in a series of amino/nitro-substituted 3-arylcoumarins, a related class of compounds, the antibacterial activity against S. aureus was found to be dependent on the position of the substituents.
In the design of anti-inflammatory chalcones, specific substitutions have been found to enhance the inhibitory activity against enzymes like cyclooxygenase (COX). For example, the introduction of a methanesulfonamido (MeSO2NH) group at the para-position of the C-1 phenyl ring in some chalcone derivatives led to selective COX-2 inhibition. researchgate.net
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize the physicochemical and pharmacological properties of a lead compound. mdpi.com This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.
Scientific Literature Lacking on a Specific Chemical Compound
Despite a thorough search of scientific databases and literature, there is a notable absence of published research on the medicinal chemistry and biological activities of the chemical compound this compound. Specifically, detailed studies on its scaffold derivatization for creating novel biological modulators and biochemical analyses of its metabolism and biotransformation pathways are not available in the public domain.
The compound, identified by the CAS number 58122-03-5, is listed by some chemical suppliers. However, this availability has not translated into a body of scientific work exploring its potential applications in medicinal chemistry or its metabolic fate in biological systems.
While research exists for structurally related compounds, such as other phenylpropiophenone derivatives or molecules containing a chlorophenyl group, the strict focus on this compound as requested precludes the inclusion of such data. The scientific community has explored the derivatization of various molecular scaffolds to develop new therapeutic agents and has investigated the metabolism of numerous chlorinated compounds. For instance, studies on related scaffolds like 3-phenylcoumarins and 3-amino-3-phenylpropionamides have been published, detailing their synthesis and biological evaluation. Similarly, the metabolism of compounds like chlorpheniramine, which contains a p-chlorophenyl moiety, has been a subject of research.
However, without direct studies on this compound, any discussion on its specific derivatization strategies or metabolic pathways would be purely speculative and would not meet the required standards of scientific accuracy. The creation of detailed, informative, and scientifically accurate content for the requested sections and subsections is therefore not possible based on the current body of scientific literature.
Further research would be required to elucidate the potential of this compound as a scaffold for medicinal chemistry and to understand its biochemical behavior. Until such studies are conducted and published, a comprehensive and scientifically validated article on these specific aspects of this compound cannot be generated.
Advanced Analytical Research Techniques for 3 3 Chlorophenyl Propiophenone and Its Derivatives
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatography is an indispensable tool in the chemical sciences for the separation, identification, and purification of the components of a mixture. For compounds like 3-(3-Chlorophenyl)propiophenone, various chromatographic methods are employed to assess purity and analyze complex reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds. nih.gov In the context of this compound analysis, GC-MS can be used to determine its purity and identify byproducts from a synthesis reaction.
The process involves injecting a sample into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column (e.g., HP-5MS) containing a stationary phase. policija.si Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary phase.
Following separation in the GC column, the isolated compounds enter the mass spectrometer. Here, they are typically ionized by electron impact (EI), causing the molecules to fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This spectrum serves as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries like the National Institute of Standards and Technology (NIST) library. unar.ac.id
In a study on the biotransformation of the related compound 3-chloropropiophenone (B135402), GC-MS analysis was critical in identifying the substrate and its metabolic products. researchgate.net For compounds that are not sufficiently volatile, a derivatization step, such as silylation, can be employed to increase their volatility for GC-MS analysis. researchgate.net
Table 1: Typical GC-MS Operating Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | Separates individual compounds from the mixture. policija.si |
| Carrier Gas | Helium | Transports the sample through the column. policija.si |
| Injector Temp. | 280 °C | Ensures rapid vaporization of the sample. policija.si |
| Oven Program | Temperature gradient (e.g., 170°C to 293°C) | Controls the elution of compounds based on boiling points. policija.si |
| Ionization | Electron Impact (EI) at 70 eV | Fragments the compound for mass analysis. policija.si |
| MS Scan Range | 50-550 amu | Detects a wide range of fragment masses. policija.si |
High-Performance Liquid Chromatography (HPLC) and HPLC-Time-of-Flight (TOF) for Non-Volatile Components
For non-volatile or thermally unstable compounds, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice. scribd.com HPLC is widely used in pharmaceutical analysis for quality control, impurity profiling, and stability testing. mdpi.com It operates on the principle of separating compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.
In the analysis of this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is commonly used. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comsielc.com The separation of a related compound, 1-(3-Chlorophenyl)piperazine, has been demonstrated using an acetonitrile and water mobile phase. sielc.com
Pairing HPLC with a Time-of-Flight (TOF) mass spectrometer provides a highly sensitive and accurate analytical system. nih.gov HPLC-TOF allows for the determination of the exact mass of a compound with high resolution. This capability is crucial for confirming the elemental composition of newly synthesized molecules and identifying unknown impurities. policija.si The high sensitivity of TOF-MS in full-scan acquisition mode is particularly advantageous for screening purposes and reduces the likelihood of false positives. nih.gov Hybrid instruments like quadrupole-time-of-flight (QTOF) further enhance capabilities, enabling both detection and unequivocal confirmation of analytes. nih.gov
Table 2: Illustrative HPLC-TOF System Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 50 x 4.6 mm, 1.8 µm) | Separates compounds based on hydrophobicity. policija.si |
| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Methanol (with 0.1% formic acid) | Elutes compounds from the column by changing polarity. policija.si |
| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation. policija.simdpi.com |
| Ionization | Electrospray Ionization (ESI), positive ion mode | Generates ions from the eluting compounds for MS analysis. policija.si |
| Mass Analyzer | Time-of-Flight (TOF) | Measures the exact mass-to-charge ratio of ions. nih.gov |
| Mass Range | 80 - 1000 amu | Detects a broad range of molecular ions. policija.si |
Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively in organic chemistry to monitor the progress of a chemical reaction. libretexts.org It allows a chemist to quickly determine if the starting materials have been consumed and if the desired product is being formed. oregonstate.edu
The process involves using a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. oregonstate.edu To monitor a reaction producing this compound, a tiny sample ("aliquot") of the reaction mixture is taken at different time points. libretexts.org Three spots are typically applied to the baseline of the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu
The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (mobile phase), such as a mixture of hexane (B92381) and ethyl acetate (B1210297). rsc.org The solvent moves up the plate by capillary action, and the compounds in the spots separate based on their differing affinities for the stationary phase and the mobile phase. Generally, less polar compounds travel further up the plate.
After development, the plate is visualized, often using a UV lamp, as aromatic compounds like this compound are typically UV-active. youtube.com The disappearance of the starting material spot and the appearance of a new spot for the product signify the reaction's progression. libretexts.org The co-spot helps to definitively distinguish the product from the starting material, especially if their Rf (retention factor) values are similar. rochester.edu
Table 3: Hypothetical TLC Monitoring of this compound Synthesis
| Time Point | Starting Material Lane | Co-spot Lane | Reaction Mixture Lane | Observation |
|---|---|---|---|---|
| t = 0 min | Intense spot at Rf = 0.6 | Intense spot at Rf = 0.6 | Intense spot at Rf = 0.6 | Reaction has not yet started. |
| t = 30 min | Intense spot at Rf = 0.6 | Two spots at Rf = 0.6 & 0.4 | Faint spot at Rf = 0.4, strong spot at Rf = 0.6 | Product begins to form. |
| t = 60 min | Intense spot at Rf = 0.6 | Two spots at Rf = 0.6 & 0.4 | Intense spot at Rf = 0.4, faint spot at Rf = 0.6 | Reaction is proceeding. |
| t = 120 min | Intense spot at Rf = 0.6 | One spot at Rf = 0.4, faint spot at Rf = 0.6 | Intense spot at Rf = 0.4 | Reaction is nearing completion. |
High-Resolution Spectroscopic Characterization Methods
While chromatography is excellent for separation and purity assessment, spectroscopy is essential for the definitive structural elucidation of a molecule. High-resolution spectroscopic methods provide detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. wooster.edu It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The two most common types of NMR used in organic chemistry are ¹H NMR and ¹³C NMR.
For a molecule like this compound, ¹H NMR would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the two different phenyl rings and the protons of the propylene (B89431) chain. The integration of these signals would correspond to the number of protons of each type, while the splitting patterns (e.g., triplets, multiplets) would reveal adjacent protons.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would show a distinct peak for each unique carbon atom. The chemical shift of each peak indicates the type of carbon (e.g., carbonyl, aromatic, alkyl). For instance, the carbonyl carbon (C=O) would appear at a characteristic downfield shift (around 195-200 ppm). chemicalbook.com
Table 4: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|
| ¹³C NMR | ~198 | Carbonyl (C=O) carbon |
| ~140-126 | Aromatic carbons | |
| ~40 | -CH₂-C=O | |
| ~30 | Ar-CH₂- | |
| ¹H NMR | ~8.0-7.4 | Multiplets, 9H (Aromatic protons) |
| ~3.3 | Triplet, 2H (-CH₂-C=O) | |
| ~3.0 | Triplet, 2H (Ar-CH₂-) |
Note: These are predicted values based on the analysis of similar structures like propiophenone (B1677668) and 3-chloropropiophenone. Actual values may vary. chemicalbook.comchemicalbook.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprint Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorbed energy corresponds to the vibrational frequencies of the chemical bonds within the molecule.
The resulting FT-IR spectrum is a plot of absorbance versus wavenumber (cm⁻¹). Each peak in the spectrum corresponds to a specific type of bond vibration (e.g., stretching, bending). The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ketone. Other key absorptions would include C-H stretches from the aromatic rings and the alkyl chain, C=C stretches from the aromatic rings, and a C-Cl stretch. nih.gov
The region of the spectrum from approximately 1500 cm⁻¹ to 500 cm⁻¹ is known as the "fingerprint region." This area contains a complex pattern of absorptions that is unique to each specific molecule, providing a definitive fingerprint for identification when compared to a reference spectrum. lookchem.com
Table 5: Characteristic FT-IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 3000-2850 | Aliphatic C-H Stretch | Medium |
| ~1685 | Ketone C=O Stretch | Strong |
| ~1600, ~1475 | Aromatic C=C Stretch | Medium-Strong |
| ~1450 | CH₂ Bend | Medium |
| ~780 | C-Cl Stretch | Strong |
Note: These are expected frequency ranges. The exact position can be influenced by the molecular environment.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical tool for the structural elucidation and confirmation of this compound. Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically within 5 parts-per-million (ppm). This precision allows for the determination of an analyte's elemental composition from its exact mass.
The molecular formula for this compound is C9H9ClO. nih.gov Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853, ¹⁶O = 15.994915), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. An experimental measurement that closely matches this theoretical value provides strong evidence for the compound's identity.
In a typical workflow, the sample is introduced into the HRMS instrument, often via a chromatographic system like Ultra-High-Performance Liquid Chromatography (UHPLC) for separation from matrix components. nih.gov The molecules are then ionized, commonly using electrospray ionization (ESI), and the resulting ions are guided into the mass analyzer. sccwrp.org The instrument measures the m/z of the ions, generating a high-resolution mass spectrum. The comparison between the measured accurate mass and the theoretical mass, expressed as a mass error in ppm, is a key parameter for confident identification. policija.si
Table 1: HRMS Data for the Accurate Mass Determination of [M+H]⁺ of this compound
| Parameter | Value |
| Molecular Formula | C9H9ClO |
| Species | [M+H]⁺ |
| Theoretical Monoisotopic Mass (Da) | 169.04147 |
| Exemplary Measured Mass (Da) | 169.04112 |
| Mass Error (mDa) | -0.35 |
| Mass Error (ppm) | -2.07 |
Note: The table presents a theoretical calculation and a hypothetical, but realistic, experimental value to illustrate the principle of accurate mass determination.
Derivatization Methods for Enhanced Analytical Detection and Quantitation
Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for analysis. omicsonline.org For gas chromatography-mass spectrometry (GC-MS), which is a cornerstone technique in analytical chemistry, analytes must be volatile and thermally stable. numberanalytics.com While this compound itself may be amenable to direct GC-MS analysis, its potential metabolites or degradation products, which may contain polar functional groups (e.g., hydroxyl groups), often require derivatization. This process enhances volatility, improves thermal stability, and can lead to better chromatographic peak shapes and increased detector sensitivity. omicsonline.orgnumberanalytics.com
Silylation Techniques for Improved Volatility and Chromatographic Performance
Silylation is a widely utilized derivatization technique that introduces a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group, into a molecule by replacing active hydrogen atoms found in functional groups like hydroxyls, carboxyls, and amines. youtube.comresearchgate.net This modification effectively masks the polar nature of these groups, thereby increasing the molecule's volatility and making it suitable for GC-MS analysis. youtube.com
The reaction involves a nucleophilic attack from the active hydrogen-containing group on the silicon atom of a silylating reagent. A variety of silylating agents are available, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being one of the most potent and commonly used due to its ability to derivatize a wide range of functional groups. youtube.comrsc.org
For ketones like this compound, keto-enol tautomerism can lead to the formation of multiple silylated derivatives, complicating analysis. To prevent this, a two-step derivatization is often preferred. researchgate.net The first step is oximation, where the keto group is converted into an oxime using a reagent like methoxyamine hydrochloride. youtube.comresearchgate.net This step stabilizes the carbonyl group and prevents tautomerization. The subsequent silylation step then targets any other active hydrogens in the molecule. This combined approach ensures that a single, stable derivative is formed, leading to reproducible and accurate quantification. researchgate.net
Table 2: Profile of a Common Silylating Reagent
| Property | Description |
| Reagent Name | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Function | Replaces active hydrogen atoms with a trimethylsilyl (TMS) group. youtube.com |
| Target Groups | Hydroxyls, Carboxyls, Thiols, Amines. youtube.com |
| Key Advantage | Highly volatile byproducts, driving the reaction to completion and minimizing chromatographic interference. youtube.com |
| Application | Increases analyte volatility and thermal stability for GC-MS analysis. numberanalytics.com |
Q & A
Basic: What are the standard synthetic routes for 3-(3-Chlorophenyl)propiophenone, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, 3-chlorobenzaldehyde may react with propiophenone derivatives under alkaline conditions (e.g., KOH/EtOH) . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to alcohols .
- Catalysts : Lewis acids like AlCl₃ improve electrophilic substitution efficiency .
- Temperature control : Heating at 60–80°C balances reactivity and side-product formation .
Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures >90% purity .
Basic: How can researchers characterize this compound and verify its structural integrity?
Answer:
Use multi-spectral analysis:
- NMR : Compare aromatic proton signals (δ 7.2–8.1 ppm for chlorophenyl) and carbonyl (C=O) peak at ~200 ppm in ¹³C NMR .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 212 (C₁₀H₁₀ClO⁺) and fragmentation patterns (e.g., loss of CO) .
- HPLC : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced: How can conflicting spectroscopic data for this compound derivatives be resolved?
Answer:
Conflicts often arise from rotational isomers or solvent effects. Mitigation strategies include:
- Variable-temperature NMR : Identify dynamic equilibria by analyzing signal splitting at low temperatures .
- Computational modeling : Compare experimental spectra with DFT-calculated structures (e.g., Gaussian software) .
- X-ray crystallography : Resolve ambiguities by determining solid-state structures, particularly for crystalline derivatives .
Advanced: What methodologies are effective in analyzing the biological activity of this compound analogs?
Answer:
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC₅₀ calculations .
- Molecular docking : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
- SAR studies : Modify substituents (e.g., Cl position, ketone groups) and correlate changes with activity trends .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of vapors .
- Waste disposal : Collect halogenated waste separately and incinerate via certified facilities .
Advanced: How can reaction impurities (e.g., diastereomers or chlorinated byproducts) be minimized during synthesis?
Answer:
- Selective catalysts : Use chiral catalysts (e.g., BINOL-derived) to suppress diastereomer formation .
- In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters .
- Post-reduction treatments : Add Na₂S₂O₃ to quench excess Cl₂ or AlCl₃, reducing halogenated byproducts .
Basic: What are the key differences in reactivity between this compound and its structural analogs (e.g., brominated derivatives)?
Answer:
- Electrophilicity : Brominated analogs (e.g., 2-bromo-3'-chloropropiophenone) exhibit slower Friedel-Crafts reactions due to Br's lower electronegativity vs. Cl .
- Stability : Bromo derivatives are more prone to photodegradation; store in amber vials .
- Cross-coupling potential : Bromine enables Suzuki-Miyaura reactions, unlike chlorine .
Advanced: How can researchers address low yields in large-scale syntheses of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
